

# The Discovery and Development of Tunlametinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tunlametinib |           |
| Cat. No.:            | B8682190     | Get Quote |

#### **Abstract**

**Tunlametinib** (also known as HL-085) is a novel, potent, and selective small-molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Aberrant activation of this pathway is implicated in over a third of all human cancers, making it a critical target for therapeutic intervention.[1] Developed by Shanghai KeChow Pharma, Inc., **Tunlametinib** was designed to overcome the limitations of existing MEK inhibitors, demonstrating an improved efficacy and pharmacokinetic profile in preclinical studies.[1][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical, and clinical development of **Tunlametinib**, culminating in its conditional approval in China for the treatment of patients with NRAS-mutated advanced melanoma who have failed anti-PD-1/PD-L1 therapy.[6][7]

## Introduction: The Rationale for a Novel MEK Inhibitor

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3] Genetic alterations in components of this pathway, particularly BRAF and RAS mutations, are common drivers of oncogenesis in various malignancies, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[2][6] While several MEK inhibitors have been approved by the FDA, their clinical application has been hampered by issues of limited efficacy, unfavorable pharmacokinetic properties, and significant toxicities.[1] This created a clear unmet need for a



new generation of MEK inhibitors with an improved therapeutic window. **Tunlametinib** was discovered and developed to address this need.[1]

## **Discovery and Chemical Properties**

**Tunlametinib** is an orally bioavailable, selective inhibitor of MEK1 and MEK2.[2] Its chemical structure is 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide.[8]

#### Chemical Structure of **Tunlametinib**

Molecular Formula: C16H12F2IN3O3S[8]

Molecular Weight: 491.3 g/mol [8]

• CAS Number: 1801756-06-8[9]

### **Mechanism of Action**

**Tunlametinib** is an ATP-noncompetitive inhibitor that binds to an allosteric pocket on the MEK1/2 kinases.[1][10] This binding prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream substrates of MEK.[1] The inhibition of ERK phosphorylation blocks the downstream signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis in tumor cells with activating mutations in the RAS/RAF pathway.[1] [9] Mechanistic studies have shown that **Tunlametinib** induces cell cycle arrest at the G0/G1 phase.[1]

## **Signaling Pathway Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor tunlametinib in patients with advanced NRAS mutant melanoma [frontiersin.org]
- 3. KeChow Pharma Announces NMPA Approval of Tunlametinib (HL-085) as the First Targeted Therapy for Patients with NRAS Mutated Advanced Melanoma and Previously Treated with PD-1/PD-L1 < English < PR Newswire < 기사본문 팜뉴스 [pharmnews.com]
- 4. First-in-human phase I dose-escalation and dose-expansion trial of the selective MEK inhibitor HL-085 in patients with advanced melanoma harboring NRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunlametinib (HL-085): First Targeted Therapy for Advanced Melanoma with NRAS Mutation Approved Post PD-1/PD-L1 Treatment [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Tunlametinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Discovery and Development of Tunlametinib: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8682190#investigating-the-discovery-and-development-of-tunlametinib]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com